molecular formula C7H8O2 B6145704 3-ethylfuran-2-carbaldehyde CAS No. 1781941-14-7

3-ethylfuran-2-carbaldehyde

Cat. No.: B6145704
CAS No.: 1781941-14-7
M. Wt: 124.1
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Description

3-Ethylfuran-2-carbaldehyde is an organic compound belonging to the furan family It is characterized by a furan ring substituted with an ethyl group at the third position and an aldehyde group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylfuran-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-dicarbonyl compounds in the presence of acidic or basic catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biomass-derived precursors. The conversion of biomass to furan derivatives is an area of active research, with methods focusing on the use of catalytic processes to achieve high yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Ethylfuran-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: 3-Ethylfuran-2-carboxylic acid.

    Reduction: 3-Ethylfuran-2-methanol.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethylfuran-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethylfuran-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The furan ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: Similar structure but lacks the ethyl group.

    3-Methylfuran-2-carbaldehyde: Similar structure but has a methyl group instead of an ethyl group.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an ethyl group.

Uniqueness

3-Ethylfuran-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties.

Properties

CAS No.

1781941-14-7

Molecular Formula

C7H8O2

Molecular Weight

124.1

Purity

95

Origin of Product

United States

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